molecular formula C14H11ClFNO4S B1348682 4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid CAS No. 690646-06-1

4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid

Cat. No. B1348682
CAS RN: 690646-06-1
M. Wt: 343.8 g/mol
InChI Key: XDBMHGBVEFTTBW-UHFFFAOYSA-N
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Description

4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid, also known as CFPMSBA, is a chemical compound with a wide range of applications in scientific research. It is a white, crystalline solid that is soluble in water, ethanol, and other organic solvents. CFPMSBA is a versatile compound that can be used in various chemical reactions and has been studied for its potential use in medicinal and pharmaceutical applications.

Scientific Research Applications

4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid has a wide range of applications in scientific research. It has been used as a model compound for the study of the synthesis and properties of other fluorinated benzoic acids. In addition, it has been used as a starting material for the synthesis of various other compounds, such as 2-chloro-4-fluorophenyl sulfonamides, 2-chloro-4-fluorophenyl sulfonyl chlorides, and 3-chloro-4-fluorophenyl sulfonamides. 4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid has also been studied for its potential use in medicinal and pharmaceutical applications.

Mechanism of Action

Target of Action

It’s often used in proteomics research , which suggests it may interact with proteins or enzymes in the body.

Mode of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , a type of carbon–carbon bond forming reaction. This might suggest that the compound could interact with its targets through bond formation or cleavage.

Biochemical Pathways

Given its potential use in suzuki–miyaura coupling reactions , it might be involved in pathways related to carbon–carbon bond formation.

Result of Action

Given its potential use in proteomics research , it might have effects on protein structure or function.

Advantages and Limitations for Lab Experiments

4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid is a versatile compound that is useful for a wide range of laboratory experiments. It is easy to synthesize and is soluble in various solvents, making it ideal for use in chemical reactions. In addition, it is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, the mechanism of action of 4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid is not fully understood, making it difficult to predict its effects in certain situations.

Future Directions

There are a number of potential future directions for 4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid. It could be used as a starting material for the synthesis of other compounds, such as 2-chloro-4-fluorophenyl sulfonamides and 3-chloro-4-fluorophenyl sulfonamides. In addition, further research could be conducted to better understand the mechanism of action of 4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid and its potential applications in medicinal and pharmaceutical applications. Finally, 4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid could be used as a model compound for the study of the synthesis and properties of other fluorinated benzoic acids.

properties

IUPAC Name

4-[[(3-chloro-4-fluorophenyl)sulfonylamino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO4S/c15-12-7-11(5-6-13(12)16)22(20,21)17-8-9-1-3-10(4-2-9)14(18)19/h1-7,17H,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBMHGBVEFTTBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359572
Record name 4-({[(3-chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid

CAS RN

690646-06-1
Record name 4-({[(3-chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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